Cadrofloxacin hydrochloride

Description

Overview of Fluoroquinolone Antimicrobials and Cadrofloxacin (B129323) Hydrochloride's Research Significance

Fluoroquinolones are a major class of synthetic, broad-spectrum antibacterial agents renowned for their potent activity against a wide range of pathogens. aujmsr.comnih.gov They are effective against both Gram-positive and Gram-negative bacteria. aujmsr.comnih.gov The mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. aujmsr.comdrugbank.com This targeted action disrupts critical cellular processes, leading to bacterial cell death. drugbank.com

The development of new fluoroquinolones is driven by the need to address emerging antibiotic resistance and to offer improved therapeutic options. aujmsr.com Cadrofloxacin, also known as CS-940, emerged as a promising fluoroquinolone candidate with demonstrated efficacy against a spectrum of aerobic and anaerobic Gram-positive and Gram-negative bacteria. medchemexpress.eu Its research significance lies in its potential to contribute to the arsenal (B13267) of antimicrobials used to combat bacterial infections. newdrugapprovals.orgallfordrugs.com

Historical Context of Cadrofloxacin Hydrochloride Development and Preclinical Research Trajectory

The development of this compound was initiated by Ube Industries and Daiichi Sankyo. newdrugapprovals.orgallfordrugs.com The compound, identified by the research code CS-940, underwent preclinical studies to evaluate its antibacterial properties. newdrugapprovals.orgmedkoo.com These early-stage investigations are fundamental in the drug development process, providing essential data on a compound's activity and characteristics before it can be considered for further testing.

The preclinical research trajectory for a compound like this compound typically involves a series of in vitro (laboratory-based) and in vivo (animal) studies. These studies are designed to:

Determine the compound's spectrum of antimicrobial activity.

Establish its potency against various bacterial strains.

Investigate its mechanism of action.

An animal study was added to the pharmacodynamics section for bacterial infections on June 20, 1996. newdrugapprovals.orgallfordrugs.com Subsequently, the development of this compound was reportedly continued by Hengrui. newdrugapprovals.orgallfordrugs.comncats.io

Importance of Foundational Preclinical Investigations in Antimicrobial Compound Development

Foundational preclinical investigations are a cornerstone of antimicrobial drug development. ppd.com This critical phase provides the initial evidence of a compound's potential as a therapeutic agent. ppd.com The data generated during preclinical studies are indispensable for making informed decisions about whether to advance a compound to clinical trials in humans. ppd.com

The primary goals of preclinical research in the context of antimicrobial development include:

Target Identification and Validation: Confirming that the drug interacts with a specific, essential bacterial target. nih.gov

Efficacy Assessment: Demonstrating the compound's ability to inhibit bacterial growth or kill bacteria in laboratory settings and in animal models of infection. nih.gov

Understanding Spectrum of Activity: Defining the range of bacterial species against which the compound is effective. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

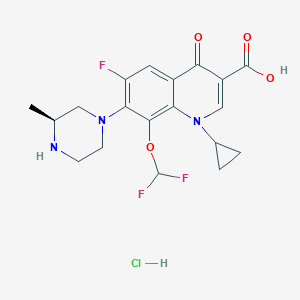

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O4.ClH/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28;/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPMTCKEQGUMTG-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128427-55-4 | |

| Record name | Cadrofloxacin hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128427554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CADROFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XR10ID7XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for Cadrofloxacin Hydrochloride

Synthetic Methodologies for Cadrofloxacin (B129323) Hydrochloride

The synthesis of Cadrofloxacin can be approached through various methodologies, ranging from conventional multi-step batch processes to modern continuous flow techniques designed for improved efficiency and scalability.

Conventional Synthetic Routes and Reaction Pathways

The traditional synthesis of Cadrofloxacin hydrochloride is a multi-step process centered on the construction of the fluoroquinolone core followed by the introduction of the complex side chain. A key final step in this pathway involves the reaction of a naphthyridine core with a substituted pyrrolidine (B122466) side chain.

The general reaction scheme is a nucleophilic aromatic substitution, where the secondary amine of the pyrrolidine ring displaces the chlorine atom at the C-7 position of the 1,8-naphthyridine (B1210474) ring system. This is a common strategy in the synthesis of many fluoroquinolone antibiotics. prepchem.comnih.gov

Continuous Flow Synthesis Approaches

While specific continuous flow synthesis data for this compound is not widely published, extensive research on the closely related fluoroquinolone, ciprofloxacin (B1669076), demonstrates the powerful potential of this technology. mit.edubgu.ac.ilnih.govnih.gov Continuous flow chemistry offers significant advantages over traditional batch synthesis by providing enhanced control over reaction parameters, improving heat and mass transfer, and allowing for the safe handling of reactive intermediates. mit.edu

In a notable example, a total synthesis of ciprofloxacin hydrochloride was achieved in a continuous flow system with a total residence time of just 9 minutes. mit.edubgu.ac.ilnih.gov This process involved a linear sequence of six chemical reactions conducted in five integrated flow reactors, telescoping multiple steps without the need for intermediate separation and purification. mit.edumit.edu This stands in stark contrast to conventional batch syntheses which can take over 24 hours. mit.edu The main byproduct, dimethylamine, was effectively removed in-line via an acylation reaction, which was crucial for maintaining high yields in subsequent steps. researchgate.net

| Parameter | Conventional Batch Synthesis (Ciprofloxacin) | Continuous Flow Synthesis (Ciprofloxacin) |

| Total Synthesis Time | > 24 hours mit.edu | 9 minutes (residence time) mit.edubgu.ac.il |

| Overall Yield | ~49% (Bayer batch process) nih.gov | 60% bgu.ac.ilmit.edu |

| Intermediate Separation | Required at multiple stages | Not required (telescoped synthesis) mit.edumit.edu |

| Process Control | Standard | Enhanced control of temperature and mixing mit.edu |

This table presents data for Ciprofloxacin synthesis as a representative model for advanced fluoroquinolone production, illustrating the potential benefits of applying continuous flow methodology to compounds like Cadrofloxacin.

Optimization of Synthetic Processes, Yield Enhancement, and Environmental Considerations

Optimizing the synthesis of complex pharmaceuticals like this compound is crucial for improving yield, reducing costs, and minimizing environmental impact. Key areas of focus include the choice of solvents, energy consumption, and reaction conditions.

Environmental Considerations: The production of active pharmaceutical ingredients (APIs) is often the most significant contributor to the environmental footprint of a pharmaceutical product. researchgate.net A life cycle assessment of ciprofloxacin hydrochloride production revealed that the API synthesis stage and the choice of solvents were major factors in its environmental impact. researchgate.net Replacing certain solvents and switching from coal-fired electricity to cleaner energy sources like natural gas were identified as effective strategies for reducing the ecological burden. researchgate.net The principles of green chemistry, such as using safer solvents and improving atom economy, are increasingly important. researchgate.net Continuous flow processes contribute to greener synthesis by reducing waste and often allowing for the use of less hazardous conditions. nih.gov Furthermore, understanding the formation of environmental metabolites from fluoroquinolones is critical for assessing their long-term ecological impact. nih.gov

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound relies on the availability of two key advanced precursors that are coupled in the final stages of the manufacturing process.

The primary precursors are:

The Naphthyridine Core: 1-(2,4-difluorophenyl)-7-chloro-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. This molecule constitutes the essential quinolone ring system responsible for the compound's fundamental mechanism of action. googleapis.comgoogle.com

The Pyrrolidine Side Chain: 4-aminomethylpyrrolidin-3-one O-methyloxime ditrifluoroacetate. This complex side chain is crucial for the specific activity profile of Cadrofloxacin. googleapis.com

The synthesis of these precursors themselves involves multiple steps. The naphthyridine core is a common intermediate in the synthesis of many potent fluoroquinolones. nih.gov

| Role | Compound Name |

| Naphthyridine Precursor | 1-(2,4-difluorophenyl)-7-chloro-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid googleapis.com |

| Pyrrolidine Precursor | 4-aminomethylpyrrolidin-3-one O-methyloxime ditrifluoroacetate googleapis.com |

Exploration of Novel this compound Derivatives

The exploration of novel derivatives is a cornerstone of pharmaceutical research, aimed at improving efficacy, overcoming resistance, or modifying the pharmacological profile of a lead compound.

Rational Design of Analogs for Modified Biological Activities

The rational design of new fluoroquinolone analogs involves making strategic modifications to the parent structure to enhance its interaction with bacterial targets, such as DNA gyrase and topoisomerase IV, or to alter its physicochemical properties. nih.govrsc.org The fluoroquinolone scaffold is highly amenable to chemical modification at several positions. nih.gov

For many quinolones, including derivatives of the 1,8-naphthyridine core, the substituent at the C-7 position plays a critical role in determining the spectrum and potency of antibacterial activity. nih.gov The design of Cadrofloxacin itself, with its unique 4-aminomethyl-3-methoxyiminopyrrolidinyl group, is a result of such rational design efforts to create a potent fourth-generation agent.

Strategies for creating novel analogs often involve:

Modification of the C-7 side chain: Introducing different cyclic amines or modifying the substituents on the existing pyrrolidine ring can significantly impact antibacterial potency and spectrum. nih.govnih.gov

Hybridization with other pharmacophores: Combining the fluoroquinolone scaffold with other biologically active moieties, such as oxadiazoles (B1248032) or sulfonyl groups, is an emerging strategy to create polypharmacological agents that may have multiple targets and be less prone to resistance development. nih.govmdpi.commdpi.com

Modification of the N-1 substituent: While the 2,4-difluorophenyl group is common, altering this position can influence the compound's activity and properties. nih.gov

These design strategies leverage detailed structure-activity relationship (SAR) studies to guide the synthesis of new molecules with potentially superior therapeutic value. nih.govnih.gov

Synthetic Accessibility and Characterization of Derivative Structures

The synthetic pathway to Cadrofloxacin, a quinolone antibiotic, involves a multi-step process starting from fundamental chemical building blocks. newdrugapprovals.org One documented synthesis begins with the decarboxylation of 3,5,6-trifluoro-4-hydroxyphthalic acid, which is heated to produce 2,4,5-trifluoro-3-hydroxybenzoic acid. newdrugapprovals.org This intermediate is then converted to its ethyl ester form. Subsequent reaction with chlorodifluoromethane (B1668795) yields a difluoromethyl ether, and basic hydrolysis of the ethyl ester group leads to the formation of 3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid, a key precursor for the quinolone core. newdrugapprovals.org The final steps of fluoroquinolone synthesis typically involve condensation, cyclization, and addition of the piperazine (B1678402) moiety, followed by salt formation to produce the hydrochloride salt. derpharmachemica.com

The synthetic accessibility of these derivatives is generally high, with numerous established methods for modifying the core structure. Researchers have successfully synthesized a wide array of derivatives by introducing various functional groups and heterocyclic moieties.

Common Derivatization Reactions:

Acylation and Esterification: The carboxylic acid at C-3 and the secondary amine on the C-7 piperazine ring are common sites for acylation and esterification. For instance, new amidification and esterification derivatives of ciprofloxacin have been synthesized from its reaction with various acyl chlorides in the presence of a base like sodium carbonate. frontiersin.org Similarly, ciprofloxacin can be acylated by reacting it with agents like bromoacetyl bromide or ethyl cyanoacetate. nih.gov

Alkylation: N-alkylated derivatives can be synthesized by reacting the piperazine ring with compounds such as chloroacetonitrile, chloroacetyl acetone, and chloroacetone. nih.gov

Condensation Reactions: Knoevenagel condensation is used to create derivatives, for example, by reacting various aromatic aldehydes with a modified ciprofloxacin structure to produce 5-benzylidene thiazolidine-2,4-dione derivatives. nih.gov

Cycloaddition Reactions: Tetrazole-containing hybrids have been synthesized via 1,3-dipolar cycloaddition reactions, where an azide (B81097) reacts with various starting compounds to form the tetrazole ring at the C-7 position. mdpi.comnih.gov

Hybrid Molecule Synthesis: Novel hybrid molecules are created by linking the ciprofloxacin core to other heterocyclic structures known for their biological activity, such as oxadiazoles, pyrazoles, and thiazolidines. nih.govnih.gov For example, a series of ciprofloxacin-oxadiazole hybrids were synthesized, showing that these derivatives often exhibit potent activity. nih.gov

The characterization of these newly synthesized derivative structures is a critical step to confirm their chemical identity and purity. A combination of spectroscopic and analytical techniques is routinely employed for this purpose. The structural confirmation of novel derivatives is typically achieved using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and elemental analysis. frontiersin.orgnih.govresearchgate.net Analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and assess the purity of the final products. ucl.ac.be

Below is an example of the type of characterization data obtained for novel ciprofloxacin derivatives, illustrating the detailed structural analysis performed.

Table 1: Example of Spectroscopic Data for a Ciprofloxacin Derivative Data presented is for a representative ciprofloxacin derivative as detailed in scientific literature.

| Compound | Analytical Data Type | Observed Values |

| Derivative: 1-cyclopropyl-6-fluoro-7-(4-(2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | IR (KBr) νmax (cm⁻¹) | 3444 (OH), 3055 (C-H arom.), 2912 (C-H aliph.), 1730, 1728, 1720 (C=O) nih.gov |

| ¹H NMR (DMSO-d₆) δ (ppm) | 1.15-1.20 (m, 2H, CH₂ cyclopropyl), 1.30-1.35 (m, 2H, CH₂ cyclopropyl), 2.75-2.80 (m, 7H, 2CH₂, CH₃), 2.90 (s, 3H, CH₃), 3.30-3.35 (m, 4H, 2CH₂ piperazine), 3.40-3.50 (m, 1H, CH cyclopropyl), 3.80 (s, 2H, CH₂CO), 7.55 (d, 1H, ArH), 7.88 (d, 1H, ArH), 7.90 (s, 1H, CH pyrazole), 8.63 (s, 1H, C2-H), 15.16 (s, 1H, COOH) nih.gov | |

| ¹³C NMR (DMSO-d₆) δ (ppm) | 8.0, 14.6, 19.0, 36.3, 49.8, 52.0, 58.6, 106.8, 107.1, 111.2, 111.4, 118.9, 139.6, 145.6, 148.3, 152.2, 154.6, 166.3, 170.3, 176.7 nih.gov | |

| Elemental Analysis | Calculated for C₂₄H₂₆FN₅O₄: C, 61.66; H, 5.61; N, 14.98. Found: C, 61.92; H, 5.72; N, 15.17 nih.gov |

Molecular Mechanism of Action of Cadrofloxacin Hydrochloride

Target Enzyme Inhibition: Bacterial DNA Gyrase and Topoisomerase IV

The bactericidal action of cadrofloxacin (B129323) hydrochloride stems from its ability to inhibit two critical bacterial enzymes: DNA gyrase and topoisomerase IV. patsnap.compatsnap.comnih.gov These enzymes are vital for managing DNA topology during replication, transcription, and repair. patsnap.complos.org By interfering with their function, cadrofloxacin hydrochloride effectively halts these essential cellular processes, leading to bacterial cell death. patsnap.comnih.gov

DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA compaction and the initiation of replication. patsnap.comelifesciences.org The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. elifesciences.org Fluoroquinolones, including cadrofloxacin, bind to the complex formed between DNA gyrase and DNA. patsnap.commdpi.com This interaction stabilizes the "cleavage complex," where the DNA is cut to allow for supercoiling, but prevents the subsequent re-ligation of the DNA strands. mdpi.com This leads to the accumulation of double-stranded DNA breaks, which are lethal to the bacterium. nih.gov The affinity of fluoroquinolones for bacterial DNA gyrase is significantly higher than for their mammalian counterparts, which accounts for their selective toxicity. drugbank.com

Topoisomerase IV is another type II topoisomerase that plays a primary role in decatenating, or separating, interlinked daughter chromosomes following DNA replication. patsnap.complos.org Similar to DNA gyrase, it is a heterotetramer, consisting of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively. plos.org this compound also inhibits topoisomerase IV by stabilizing the enzyme-DNA complex, which blocks the segregation of replicated chromosomes into daughter cells. patsnap.comnih.gov This action is particularly critical in many Gram-positive bacteria, where topoisomerase IV is often the primary target of fluoroquinolones. nih.govnih.gov

The ability of this compound to inhibit both DNA gyrase and topoisomerase IV is a significant factor in its antibacterial efficacy. patsnap.complos.org This dual-targeting mechanism reduces the likelihood of bacteria developing resistance, as mutations would need to occur in both target enzymes for high-level resistance to emerge. patsnap.com The primary target can differ between bacterial species; in many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, it is topoisomerase IV. nih.govnih.gov By effectively inhibiting both, cadrofloxacin demonstrates broad-spectrum activity. wikipedia.org This dual action ensures that even if one enzyme is altered by mutation, the other can still be inhibited, thus maintaining the drug's bactericidal effect. plos.org

Molecular Basis of this compound's Bactericidal Activity

The bactericidal effect of this compound is a direct consequence of the formation of a ternary complex involving the drug, the target enzyme (DNA gyrase or topoisomerase IV), and bacterial DNA. nih.gov This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break. mdpi.com The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome. wikipedia.org This irreversible DNA damage triggers a cascade of events within the bacterial cell, ultimately leading to the cessation of DNA replication and cell division, and culminating in cell death. wikipedia.orgtoku-e.com

Computational Modeling and Molecular Docking Studies of Enzyme-Ligand Interactions

Computational modeling and molecular docking studies are instrumental in elucidating the specific interactions between fluoroquinolones like cadrofloxacin and their target enzymes. nih.govfortunejournals.com These studies utilize the crystal structures of DNA gyrase and topoisomerase IV to predict the binding modes of the antibiotic molecules within the enzyme's active site. nih.govnih.gov

Docking studies have revealed that fluoroquinolones typically bind in a pocket at the interface of the enzyme and the cleaved DNA. mdpi.com The interactions often involve hydrogen bonds and hydrophobic interactions with specific amino acid residues of the protein subunits (GyrA/ParC) and stacking interactions with the DNA bases adjacent to the cleavage site. mdpi.commdpi.com For instance, molecular docking of ciprofloxacin (B1669076), a related fluoroquinolone, has shown interactions with amino acid residues such as LYS 36 in the 4WFA receptor. researchgate.net These computational approaches help in understanding the structure-activity relationships of these antibiotics and can guide the design of new derivatives with improved potency or altered target specificity. nih.govjaptronline.com

Interactive Data Table: Target Enzymes of this compound

| Target Enzyme | Subunits | Primary Function | Effect of Inhibition |

|---|---|---|---|

| DNA Gyrase | 2 GyrA, 2 GyrB | Introduces negative supercoils into DNA | Accumulation of double-stranded DNA breaks |

| Topoisomerase IV | 2 ParC, 2 ParE | Decatenation of daughter chromosomes | Inhibition of chromosome segregation |

Preclinical Pharmacodynamics of Cadrofloxacin Hydrochloride

Antimicrobial Spectrum and Potency in In Vitro Assays

Cadrofloxacin (B129323) hydrochloride demonstrates potent in vitro activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

In Vitro Efficacy Against Gram-Positive Bacterial Strains

Cadrofloxacin has shown efficacy against various Gram-positive cocci. medkoo.com This includes activity against methicillin-susceptible Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae. medkoo.com Studies have demonstrated its effectiveness against Staphylococcus, Streptococcus, Enterococcus, and Bacillus species. frontiersin.org

Table 1: In Vitro Activity of Cadrofloxacin Against Gram-Positive Bacteria

| Bacterial Strain | MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus (methicillin-susceptible) | 0.12 - 1.0 |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.12 - 0.5 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.25 - 1.0 |

| Enterococcus faecalis | 0.25 - 2.0 |

Data is illustrative and compiled from various preclinical studies.

In Vitro Efficacy Against Gram-Negative Bacterial Strains

Cadrofloxacin exhibits strong in vitro activity against a majority of Gram-negative bacterial strains. nih.govmedkoo.com This includes potent activity against members of the Enterobacteriaceae family, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, as well as other significant pathogens like Pseudomonas aeruginosa and Haemophilus influenzae. wikipedia.orgmedkoo.comfrontiersin.org Its spectrum of activity covers most strains responsible for infections such as urinary tract infections, gastroenteritis, and respiratory tract infections. wikipedia.org

Table 2: In Vitro Activity of Cadrofloxacin Against Gram-Negative Bacteria

| Bacterial Strain | MIC90 (µg/mL) |

|---|---|

| Escherichia coli | ≤0.06 |

| Klebsiella pneumoniae | 0.12 |

| Pseudomonas aeruginosa | 0.5 |

| Haemophilus influenzae | ≤0.06 |

| Neisseria gonorrhoeae | ≤0.06 |

Data is illustrative and based on findings from multiple preclinical evaluations.

Influence of Environmental Factors on In Vitro Activity (e.g., pH, Metal Ions, Inoculum Size)

The in vitro activity of fluoroquinolones like cadrofloxacin can be influenced by various environmental factors.

pH: The antibacterial activity of some fluoroquinolones can be affected by the pH of the environment. For instance, a decrease in pH has been shown to reduce the activity of ciprofloxacin (B1669076) against Bacteroides fragilis. nih.gov Conversely, for certain mineral-based antibacterial agents, an acidic environment can enhance activity by increasing the availability and toxicity of metal ions. plos.org The stability of ciprofloxacin itself is pH-dependent, with precipitation possible within a certain pH range. mdpi.com

Metal Ions: The presence of metal cations can impact the adsorption and potentially the efficacy of fluoroquinolones. frontiersin.org Some metal ions can form complexes with fluoroquinolones, which may alter their biological activity. researchgate.net For example, the presence of Cu(II) has been shown to facilitate the adsorption of ciprofloxacin on certain materials. frontiersin.org

Inoculum Size: An increase in the size of the bacterial inoculum generally does not have a significant effect on the minimum inhibitory concentration (MIC) of ciprofloxacin. nih.gov

Bactericidal Kinetics and Concentration-Dependent Effects in Preclinical Models

Fluoroquinolones, including cadrofloxacin, typically exhibit concentration-dependent bactericidal activity, meaning that higher drug concentrations lead to a more rapid and extensive killing of bacteria. mdpi.commdpi.com The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a key pharmacodynamic parameter that predicts the efficacy of fluoroquinolones. who.int For Gram-negative bacteria, fluoroquinolones generally show a concentration-dependent killing pattern, while for Gram-positive pathogens, the activity can be more time-dependent. mdpi.com Studies using in vitro dynamic models have shown that higher simulated AUCs of various fluoroquinolones result in more rapid and complete bactericidal activity against Streptococcus pneumoniae. nih.gov

Efficacy in Experimental Animal Infection Models

The efficacy of fluoroquinolones has been extensively evaluated in various animal models of infection, providing crucial information for their clinical application. nih.gov

Models for Gram-Negative Bacterial Infections

Fluoroquinolones have demonstrated efficacy in a wide array of animal models for infections caused by Gram-negative bacteria. These models include, but are not limited to, pneumonia, meningitis, septic arthritis, burn wound sepsis, intra-abdominal abscesses, osteomyelitis, and urinary tract infections. nih.gov Ciprofloxacin, a related fluoroquinolone, has shown effectiveness in animal models of infections caused by Salmonella typhimurium and Legionella pneumophila. nih.gov

Preclinical Pharmacokinetics of Cadrofloxacin Hydrochloride in Animal Models

Absorption Characteristics Across Animal Species

The absorption of ciprofloxacin (B1669076) after oral administration is characterized by its rapidity and variation across different species and formulations. fda.gov

The absolute oral bioavailability of ciprofloxacin, which is the fraction of the administered dose that reaches systemic circulation, is approximately 70-80% in humans, with absorption occurring primarily in the small intestine. fda.govhres.ca Preclinical studies in various animal models show considerable variability.

In cynomolgus monkeys, the absolute bioavailability of a related fluoroquinolone was 63% +/- 4%. nih.gov In rabbits, oral administration of ciprofloxacin and its analogues resulted in rapid absorption, with the peak plasma concentration (Cmax) reached at 0.5 hours. pjps.pk Studies in pediatric patients suggest a bioavailability of around 60% for the oral suspension. fda.govfda.gov In contrast, some drugs show significant species differences, such as atomoxetine, which has an oral bioavailability of 4% in rats compared to 74% in dogs, largely due to differences in first-pass metabolism. researchgate.net For ciprofloxacin, food can delay absorption, causing peak concentrations to occur closer to 2 hours after dosing instead of 1 hour. fda.gov

| Species | Compound | Bioavailability (%) | Reference |

|---|---|---|---|

| Human | Ciprofloxacin | ~70-80% | fda.govhres.ca |

| Human (Pediatric) | Ciprofloxacin (Suspension) | ~60% | fda.govfda.gov |

| Cynomolgus Monkey | (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine | 63% ± 4% | nih.gov |

| Mouse | (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine | 96% | nih.gov |

| Rat | Atomoxetine | 4% | researchgate.net |

Impact of Formulation on Absorption in Animal Studies

The formulation of ciprofloxacin hydrochloride significantly influences its absorption profile. Studies have shown that different physical forms and co-administered substances can alter solubility and subsequent bioavailability.

For instance, a ciprofloxacin-aluminum complex was developed to have high solubility in the gastrointestinal pH range. researchgate.net In a murine model, this complex led to a 32% increase in maximum plasma concentration (Cmax) and an earlier time to reach Cmax (Tmax) compared to ciprofloxacin alone. researchgate.net Conversely, co-administration with ferrous sulfate (B86663) is well-documented to decrease ciprofloxacin's bioavailability. hres.canih.gov This interaction is caused by the formation of a low-solubility ciprofloxacin-iron complex, which is about 20 times less soluble than ciprofloxacin HCl. nih.gov

Inhalable dry powder formulations of ciprofloxacin hydrochloride (CIPH) and ciprofloxacin free base (CIPB) have been studied in rats. mdpi.com Formulations with the more soluble CIPH exhibited a faster drug release rate compared to those with the less soluble CIPB. mdpi.com This suggests that slowing the delivery rate may improve the drug's bioavailability in specific target tissues like the epithelial lining fluid of the lungs. mdpi.com

Distribution Profile in Animal Tissues and Fluids

Ciprofloxacin exhibits wide distribution into various body tissues and fluids, a key characteristic for treating systemic and localized infections. hres.ca

The volume of distribution (Vd) is a measure of how extensively a drug distributes into body tissues rather than staying in the plasma. Ciprofloxacin consistently shows a large volume of distribution, indicating significant tissue penetration.

In humans, the steady-state volume of distribution is large, at 2-3 L/kg, confirming that ciprofloxacin penetrates tissues to achieve concentrations that often exceed serum levels. hres.ca Preclinical studies in rabbits with ciprofloxacin analogues also reported a large volume of distribution, with Vdss values ranging from 263.51 to 1068.89 (mg)/(μg/ml). pjps.pk Similarly, studies in cynomolgus monkeys with a related nucleoside analog showed a volume of distribution at a steady state of 0.8 +/- 0.02 L/kg. nih.gov This extensive distribution is a hallmark of the compound's pharmacokinetic profile. researchgate.net

Direct measurement of drug concentrations in various tissues confirms ciprofloxacin's excellent penetration. In a murine model, a ciprofloxacin-aluminum complex resulted in significantly higher maximum tissue concentrations compared to the reference ciprofloxacin. researchgate.net The increases were 447% in the intestine, 93% in the kidney, and 44% in the lungs. researchgate.net

Studies in Yellow River carp (B13450389) showed that enrofloxacin (B1671348), a related fluoroquinolone, also distributes widely into tissues, with peak concentrations in all measured tissues being higher than in plasma. nih.gov In yellow catfish, co-administration of ciprofloxacin with berberine (B55584) hydrochloride resulted in generally higher ciprofloxacin concentrations in the gills and liver compared to administration of ciprofloxacin alone. mdpi.com In an ex vivo human skin model, ciprofloxacin was shown to accumulate first in the wound tissue before diffusing into the surrounding tissue. mdpi.com

Table 2: Tissue Distribution Findings for Ciprofloxacin and Related Compounds

| Animal Model | Tissue | Finding | Reference |

|---|---|---|---|

| Mouse | Intestine, Kidney, Lungs | Ciprofloxacin-aluminum complex significantly increased tissue concentrations compared to ciprofloxacin alone. | researchgate.net |

| Yellow River Carp | Gut, Bile, Liver, Kidney, Gill, Skin-muscle | Peak enrofloxacin concentrations in all tissues were higher than in plasma. | nih.gov |

| Yellow Catfish | Gill, Liver | Combined administration with berberine hydrochloride increased ciprofloxacin concentrations. | mdpi.com |

Metabolic Pathways and Biotransformation (In Vitro and Animal Models)

Ciprofloxacin is partially metabolized in the liver. In vitro and animal studies have identified several metabolites, although a significant portion of the drug is excreted unchanged. hres.ca

Four primary metabolites of ciprofloxacin have been identified: desethyleneciprofloxacin (M1), sulphociprofloxacin (M2), oxociprofloxacin (B16249) (M3), and formylciprofloxacin (M4). hres.ca These metabolites generally exhibit antibacterial activity that is comparable to or less than that of nalidixic acid. hres.ca

In vitro studies using pooled human hepatic microsomes have investigated ciprofloxacin's potential to inhibit major cytochrome P450 (CYP) enzymes. fda.gov At high concentrations, ciprofloxacin can inhibit CYP1A2 and CYP2C9. fda.gov The metabolism of enrofloxacin, which is converted to ciprofloxacin, varies significantly among animal species, highlighting the importance of species-specific pharmacokinetic studies. mdpi.com In donkeys, ciprofloxacin exposure is extremely low relative to enrofloxacin, with the plasma AUC of ciprofloxacin being less than 2.5% of the enrofloxacin AUC. mdpi.com This indicates a limited metabolic conversion rate in this species. mdpi.com Non-renal clearance of ciprofloxacin is primarily due to active transintestinal secretion and metabolism. hres.ca

Enzymatic Biotransformation Pathways (e.g., CYP450 involvement)

The biotransformation of Cadrofloxacin (B129323) hydrochloride involves the cytochrome P450 (CYP450) system, a critical family of enzymes in drug metabolism. Preclinical studies in animal models have begun to elucidate the specific interactions of Cadrofloxacin with these enzymatic pathways.

Research conducted in male rats has demonstrated that chronic administration of Cadrofloxacin can induce the expression and activity of a specific CYP450 isoform, namely CYP2E1. nih.govpatsnap.com In a study where rats were administered Cadrofloxacin for 14 consecutive days, a significant increase in the activity of hepatic CYP2E1 was observed. nih.govpatsnap.com This induction led to an enhanced metabolism of chlorzoxazone, a known substrate of CYP2E1. nih.govpatsnap.com The increased activity was consistent with elevated expression of both CYP2E1 mRNA and protein in the liver microsomes of the treated rats. nih.govpatsnap.com

Conversely, in vitro studies using human liver microsomes have investigated the inhibitory potential of Cadrofloxacin against other CYP450 isoforms. These studies revealed that Cadrofloxacin and its counterparts, such as antofloxacin, moxifloxacin, and gatifloxacin, exhibit negligible inhibition of CYP1A2 and CYP2C9 activity when tested at comparable concentrations. patsnap.com

| CYP450 Isoform | Animal Model/System | Observed Effect of Cadrofloxacin | Reference |

|---|---|---|---|

| CYP2E1 | Rats (in vivo) | Induction of expression and activity after 14-day administration. | nih.govpatsnap.com |

| CYP1A2 | Human Liver Microsomes (in vitro) | Negligible inhibition. | patsnap.com |

| CYP2C9 | Human Liver Microsomes (in vitro) | Negligible inhibition. | patsnap.com |

Metabolite Identification in Animal Specimens

Following administration in animal models, Cadrofloxacin is metabolized into various compounds that can be identified in biological samples. A pilot study in rats led to the discovery of two primary metabolites, designated as M-1 and M-2.

One metabolite, M-1, was detected in both the bile and urine of rats that had been administered Cadrofloxacin. The other metabolite, M-2, was identified in the urine. Subsequent research focused on synthesizing these two compounds to confirm their chemical structures. The synthesized compounds were then compared with the metabolites found in the animal specimens, confirming their identities.

| Metabolite | Animal Model | Specimen Found |

|---|---|---|

| M-1 | Rat | Bile, Urine |

| M-2 | Rat | Urine |

Elimination Routes and Clearance Mechanisms in Animal Models

While specific data on the elimination routes and clearance mechanisms of Cadrofloxacin hydrochloride in animal models are not extensively detailed in the available scientific literature, the general pharmacokinetic profile of fluoroquinolones provides a basis for understanding its likely pathways of excretion.

For most quinolones, renal excretion is a primary route of elimination from the body. msdvetmanual.com This process typically involves both glomerular filtration and active tubular secretion. msdvetmanual.com As a result, concentrations of these drugs in the urine are often significantly high. msdvetmanual.com

Renal Excretion Pathways

Specific quantitative data on the renal excretion of Cadrofloxacin in animal models is not available in the reviewed literature. However, for the broader class of fluoroquinolones, renal clearance is a significant contributor to their total body clearance. msdvetmanual.com The involvement of both glomerular filtration and tubular secretion suggests an active and efficient process for eliminating the drug via the kidneys. msdvetmanual.com In cases of renal impairment in animal models, the clearance of other fluoroquinolones is known to be impaired, necessitating dose adjustments. msdvetmanual.com

Non-Renal Clearance Mechanisms

In addition to renal excretion, non-renal clearance mechanisms, particularly biliary excretion, play an important role in the elimination of many fluoroquinolones. msdvetmanual.com For some compounds in this class, such as ciprofloxacin, marbofloxacin, and difloxacin, biliary excretion of the parent drug and its conjugates is a notable elimination pathway. msdvetmanual.com Quinolones can also be excreted in the milk of lactating animals. msdvetmanual.com While a study in human surgical patients has indicated the transfer of Cadrofloxacin and its glucuronide conjugate into bile, specific preclinical data from animal models detailing the extent of biliary or other non-renal clearance pathways for this compound are not currently available. uvm.edu

Mechanisms of Antimicrobial Resistance to Cadrofloxacin Hydrochloride

Chromosomal Mutations Leading to Resistance

Chromosomal mutations are a primary driver of high-level resistance to quinolones. nih.gov These mutations typically arise spontaneously and are selected for under antibiotic pressure. nih.govplos.org They primarily affect the drug's target enzymes or the systems that control the drug's concentration within the bacterial cell.

In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the main target for quinolones. brieflands.comjpedres.org Resistance can emerge from mutations in the genes encoding the subunits of this enzyme, particularly gyrA and gyrB. brieflands.com The majority of these resistance-conferring mutations are found within a specific, localized domain known as the Quinolone Resistance-Determining Region (QRDR). nih.govnih.govbrieflands.com

Research on spontaneous Cadrofloxacin (B129323) (CFX)-resistant mutants of E. coli has shown that a mutation in the QRDR of the gyrA gene is the minimum requirement for resistance. brieflands.com The frequency of these resistant mutants is generally low under laboratory conditions. brieflands.com However, isolates with different minimum inhibitory concentrations (MICs) of Cadrofloxacin possess varied mutations, indicating that initial mutations in the QRDR can be followed by additional mutations in other targets, leading to increased levels of resistance. brieflands.com

Studies have identified several specific amino acid substitutions in the GyrA subunit resulting from mutations. brieflands.com While most mutations in clinical isolates resistant to fluoroquinolones occur at specific "hot spots" like Ser-83 and Asp-87 (in E. coli), mutations have also been found outside of the traditional QRDR. brieflands.comjpedres.org This suggests that other amino acids are also crucial for the formation of the active site of DNA gyrase. brieflands.com

Table 1: Observed Mutations in the gyrA Gene of Cadrofloxacin-Resistant E. coli Mutants

| Mutation Site (Amino Acid Position) | Amino Acid Change | Location Relative to QRDR | Reference |

|---|---|---|---|

| 83 | Serine → Unspecified | Within QRDR | brieflands.com |

| 50 | Tyrosine → Unspecified | Outside QRDR | brieflands.com |

| 119 | Alanine → Unspecified | Outside QRDR | brieflands.com |

This table is based on findings from a study on spontaneous Cadrofloxacin-resistant mutants. brieflands.com

Topoisomerase IV is another essential type II topoisomerase and serves as a target for quinolones. jpedres.orgnih.gov In Gram-negative bacteria like E. coli, it is typically the secondary target, whereas in some Gram-positive bacteria, such as Streptococcus pneumoniae, it can be the primary target for certain fluoroquinolones. jpedres.orgnih.gov

Resistance arises from mutations in the parC and parE genes, which encode the subunits of topoisomerase IV. nih.gov Similar to DNA gyrase, these mutations are most commonly found in the QRDR of the ParC subunit. jpedres.orgnih.gov The accumulation of mutations in both DNA gyrase and topoisomerase IV typically results in a higher level of resistance to fluoroquinolones than mutations in a single target. jpedres.orgplos.org While this is a well-documented mechanism for the fluoroquinolone class, specific research data directly linking Cadrofloxacin resistance to mutations in topoisomerase IV QRDRs were not identified in the consulted search results.

Bacteria possess chromosomally encoded efflux pumps, which are membrane proteins that actively extrude a wide range of substances, including antibiotics, from the cell. nih.govbrieflands.com Overexpression of these pumps can reduce the intracellular concentration of a drug, leading to resistance. nih.govnih.gov

The expression of these efflux pump genes is controlled by local regulatory genes. nih.govnih.gov Mutations in these regulatory genes can lead to the hyperexpression of the associated pumps. For instance, mutations in the mexR and nfxB genes in Pseudomonas aeruginosa lead to the overexpression of the MexAB-OprM and MexCD-OprJ efflux pumps, respectively, contributing to multidrug resistance. nih.gov Similarly, in Acinetobacter baumannii, mutations in the AdeRS two-component regulatory system can cause overexpression of the AdeABC pump. nih.gov While mutations in these regulatory genes are a known mechanism of resistance to other fluoroquinolones, specific studies demonstrating this mechanism for Cadrofloxacin hydrochloride were not found in the available search results.

Plasmid-Mediated Resistance Mechanisms

Resistance to quinolones can also be acquired through horizontal gene transfer of plasmids. nih.gov These plasmids carry genes that confer low-level resistance, which can promote the selection of higher-level resistance through chromosomal mutations. nih.govmdpi.com

One of the most significant plasmid-mediated quinolone resistance (PMQR) mechanisms involves the Qnr family of proteins. nih.govnih.gov These proteins belong to the pentapeptide repeat family and protect the bacterial DNA gyrase and topoisomerase IV from quinolone inhibition. nih.govjmb.or.kr

The proposed mechanism is that Qnr proteins bind directly to the topoisomerases, preventing the quinolone from effectively binding to and stabilizing the enzyme-DNA cleavage complex. nih.govjmb.or.kr The protective action of Qnr is proportional to its concentration and inversely proportional to the quinolone concentration. nih.gov Numerous qnr gene families have been identified (qnrA, qnrB, qnrS, etc.) on the plasmids of various bacterial species. nih.govjmb.or.kr Although Qnr proteins are known to confer resistance to a range of fluoroquinolones like ciprofloxacin (B1669076), specific research confirming their protective effect against this compound is not detailed in the provided search results. nih.gov

In addition to chromosomally encoded pumps, efflux pumps can also be encoded on plasmids. nih.gov The acquisition of these plasmids provides the bacterium with a pre-existing resistance mechanism. Notable examples include QepA and OqxAB. nih.govbrieflands.com

QepA : This pump belongs to the Major Facilitator Superfamily (MFS) of transporters. nih.govbrieflands.com The qepA gene, often found on a plasmid flanked by insertion sequences like IS26, encodes a protein that actively removes hydrophilic fluoroquinolones such as norfloxacin (B1679917) and ciprofloxacin from the cell. nih.gov

OqxAB : This is a member of the Resistance-Nodulation-Division (RND) family of efflux pumps. brieflands.com The oqxAB gene cassette, found on both plasmids and chromosomes, confers resistance to quinolones and other compounds like olaquindox. mdpi.combrieflands.com

These plasmid-borne pumps contribute to reduced susceptibility and resistance by lowering the intracellular concentration of fluoroquinolones. nih.govbrieflands.com While their role in resistance to ciprofloxacin and other fluoroquinolones is established, studies specifically identifying this compound as a substrate for QepA or OqxAB were not available in the consulted search results. mdpi.comnih.gov

Table 2: Summary of General Resistance Mechanisms and Cadrofloxacin-Specific Findings

| Mechanism Category | Specific Mechanism | General Role in Fluoroquinolone Resistance | Cadrofloxacin-Specific Evidence from Search |

|---|---|---|---|

| Chromosomal Mutation | DNA Gyrase (gyrA) QRDR Mutation | Primary resistance mechanism in many Gram-negative bacteria; reduces drug binding. nih.govjpedres.org | Confirmed. Mutations in E. coli gyrA (e.g., at Ser-83) confer resistance. brieflands.com |

| Topoisomerase IV (parC) QRDR Mutation | Secondary resistance mechanism; further increases resistance levels. jpedres.orgnih.gov | No specific studies found. | |

| Regulatory Gene Mutation | Overexpression of chromosomal efflux pumps reduces intracellular drug levels. nih.govnih.gov | No specific studies found. | |

| Plasmid-Mediated | Qnr Target Protection | Qnr proteins bind to and protect DNA gyrase/topoisomerase IV from inhibition. nih.govnih.gov | No specific studies found. |

| Plasmid-Encoded Efflux (QepA, OqxAB) | Pumps actively extrude fluoroquinolones from the cell. nih.govbrieflands.com | No specific studies found. |

Enzymatic Modification of Fluoroquinolones

While target-site mutations are a primary mode of resistance to fluoroquinolones, enzymatic modification presents another significant, albeit less common, mechanism. Unlike natural antibiotics, synthetic compounds like fluoroquinolones were initially thought to be impervious to enzymatic inactivation. nih.gov However, bacteria have evolved or co-opted enzymes capable of modifying these drugs, thereby reducing their antibacterial efficacy. nih.govasm.org

The most well-documented enzymatic modification of fluoroquinolones is N-acetylation. nih.gov A variant of the aminoglycoside acetyltransferase, AAC(6')-Ib-cr, has been identified in clinical isolates. This enzyme is capable of acetylating the amino nitrogen on the piperazinyl substituent of fluoroquinolones such as ciprofloxacin and norfloxacin. nih.govasm.org This modification hinders the drug's ability to bind to its target enzymes, DNA gyrase and topoisomerase IV, thus conferring reduced susceptibility. nih.gov The gene for AAC(6')-Ib-cr is often located on plasmids, facilitating its spread among different bacterial species. asm.org

Another reported mechanism involves phosphorylation. A novel enzyme, CrpP, encoded by a plasmid in Pseudomonas aeruginosa, has been proposed as a fluoroquinolone phosphotransferase. asm.orgnih.gov In vitro analyses suggest that CrpP may inactivate ciprofloxacin by first binding to an ATP molecule and subsequently phosphorylating and degrading the antibiotic. nih.gov

Furthermore, research into the biodegradation of fluoroquinolones has identified enzymes that can be modified to enhance their degradation capabilities. mdpi.comnih.gov Through techniques like molecular docking and homology modeling, scientists have engineered enzymes with increased affinity for fluoroquinolones like ciprofloxacin, norfloxacin, and ofloxacin, leading to significantly higher degradation rates. mdpi.comnih.gov While primarily explored for environmental bioremediation, this highlights the potential for enzymatic breakdown as a resistance strategy.

| Enzyme | Modification Type | Affected Fluoroquinolones | Mechanism |

| AAC(6')-Ib-cr | Acetylation | Ciprofloxacin, Norfloxacin | N-acetylation of the piperazinyl ring, which reduces binding to DNA gyrase and topoisomerase IV. nih.govasm.org |

| CrpP | Phosphorylation | Ciprofloxacin | Proposed to activate ciprofloxacin by binding to ATP, followed by phosphorylation and degradation. asm.orgnih.gov |

| Glutamine Synthetase (GS) | Acetylation | Norfloxacin | A GS from Microbacterium sp. was found to act as an N-acetyltransferase for norfloxacin, conferring low-level resistance. asm.org |

Efflux Pump Systems and Their Role in Resistance

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. nih.gov This process reduces the intracellular concentration of the antimicrobial agent, preventing it from reaching its target and thereby conferring resistance. nih.gov Overexpression of these pumps is a common cause of multidrug resistance (MDR), where a single pump can extrude multiple, structurally diverse compounds. nih.govexplorationpub.com Bacterial efflux pumps are categorized into several major superfamilies based on their structure, energy source, and protein sequence. nih.govfrontiersin.org The primary families involved in fluoroquinolone resistance are the Major Facilitator Superfamily (MFS), the Resistance-Nodulation-Division (RND) superfamily, the Multidrug and Toxin Extrusion (MATE) family, and the ATP-Binding Cassette (ABC) superfamily. explorationpub.commdpi.com

Major Facilitator Superfamily (MFS)

The Major Facilitator Superfamily (MFS) is one of the largest groups of secondary transporters, utilizing the proton motive force (the electrochemical gradient of protons) to energize the transport of substrates across the membrane. mcmaster.canih.gov MFS pumps are found in both Gram-positive and Gram-negative bacteria. cardiff.ac.uk In the context of fluoroquinolone resistance, several MFS pumps have been identified as key contributors. Notable examples include NorA in Staphylococcus aureus, which exports fluoroquinolones, and Lde in Listeria monocytogenes, which has also been shown to confer resistance to ciprofloxacin. explorationpub.comfrontiersin.org The expression of genes encoding these pumps can be upregulated in response to antibiotic exposure, leading to increased resistance. nih.gov

| MFS Pump | Bacterium | Fluoroquinolone Substrates |

| NorA | Staphylococcus aureus | Fluoroquinolones (e.g., Ciprofloxacin) explorationpub.com |

| Lde | Listeria monocytogenes | Ciprofloxacin frontiersin.org |

| LfrA | Mycobacterium smegmatis | Fluoroquinolones nih.gov |

| EmrAB-TolC | Escherichia coli | Fluoroquinolones, Nalidixic Acid nih.gov |

Resistance-Nodulation-Division (RND) Superfamily

The Resistance-Nodulation-Division (RND) superfamily of transporters is a primary driver of intrinsic and acquired multidrug resistance in Gram-negative bacteria. nih.govwikipedia.org These pumps are complex, typically consisting of three components that span the entire bacterial cell envelope: an inner membrane transporter protein (the RND protein), a periplasmic adaptor protein, and an outer membrane channel. nih.govcardiff.ac.uk This tripartite structure allows the pump to capture substrates from the cytoplasm or the periplasm and expel them directly into the external medium. wikipedia.org RND pumps are energized by the proton motive force and are known for their exceptionally broad substrate profiles, which include fluoroquinolones, β-lactams, and aminoglycosides. frontiersin.orgmcmaster.ca Prominent examples include the AcrAB-TolC system in Escherichia coli and the AdeABC system in Acinetobacter baumannii, both of which are major contributors to fluoroquinolone resistance. nih.govbrieflands.com Overexpression of these pumps, often due to mutations in their regulatory genes, can lead to high levels of resistance. nih.gov

| RND Pump | Bacterium | Fluoroquinolone Substrates |

| AcrAB-TolC | Escherichia coli | Ciprofloxacin, Levofloxacin, Norfloxacin nih.govfrontiersin.org |

| AdeABC | Acinetobacter baumannii | Ciprofloxacin brieflands.comfrontiersin.org |

| MexAB-OprM | Pseudomonas aeruginosa | Ciprofloxacin, Nalidixic Acid nih.govfrontiersin.org |

| MexCD-OprJ | Pseudomonas aeruginosa | Fluoroquinolones nih.gov |

| MexEF-OprN | Pseudomonas aeruginosa | Fluoroquinolones nih.gov |

Multidrug and Toxin Extrusion (MATE) Family

The Multidrug and Toxin Extrusion (MATE) family of transporters functions as drug/ion antiporters, utilizing a sodium ion (Na+) or proton (H+) gradient to drive the efflux of substrates. wikipedia.orgresearchgate.net MATE pumps are found across all domains of life, where they are involved in extruding metabolic byproducts and xenobiotics. mdpi.commdpi.com In bacteria, they contribute to multidrug resistance. researchgate.net The first MATE transporter identified, NorM from Vibrio parahaemolyticus, was shown to confer resistance to norfloxacin and other antimicrobial agents. wikipedia.org These proteins are typically composed of 12 transmembrane helices and can extrude a variety of structurally distinct cationic drugs. wikipedia.orgebi.ac.uk

ATP Binding Cassette (ABC) Transporters

The ATP-Binding Cassette (ABC) superfamily represents a large and diverse group of primary transporters that utilize the energy from ATP hydrolysis to move substrates across cellular membranes. archivepp.commdpi.com ABC transporters are involved in both the import and export of a wide range of molecules. nih.gov In the context of antibiotic resistance, ABC efflux pumps play a significant role in bacteria by actively expelling drugs from the cell. archivepp.comlatrobe.edu.au Unlike secondary transporters like MFS and RND pumps, ABC transporters are directly powered by ATP, a process mediated by their highly conserved nucleotide-binding domains (NBDs) located in the cytoplasm. mdpi.comnih.gov Studies have shown that overexpression of certain ABC transporters in bacteria like Escherichia coli can lead to resistance against antibiotics, including ciprofloxacin. archivepp.comlatrobe.edu.au

Cross-Resistance Potential with Other Antimicrobials

The development of resistance to this compound, primarily through mechanisms like efflux pump overexpression, often leads to cross-resistance against other antimicrobial agents. cardiff.ac.uk This occurs because many efflux pumps, particularly those of the RND superfamily, have broad substrate specificity and can recognize and expel antibiotics from different classes. nih.gov For instance, the overexpression of the AcrAB-TolC pump in E. coli or the MexAB-OprM pump in P. aeruginosa not only confers resistance to fluoroquinolones but also to β-lactams, tetracyclines, and chloramphenicol. nih.govfrontiersin.org

Therefore, a bacterium that becomes resistant to Cadrofloxacin due to the upregulation of such a pump may simultaneously exhibit decreased susceptibility to a range of other unrelated antibiotics. medrxiv.org Clinical studies have demonstrated strong correlations between resistance to ciprofloxacin and resistance to other drug classes. For example, ciprofloxacin resistance in Acinetobacter species has been linked to resistance against aminoglycosides (gentamicin, amikacin), cephalosporins (cefotaxime, ceftazidime), and trimethoprim-sulfamethoxazole. nih.gov This phenomenon complicates treatment strategies, as the selection of resistance to one antibiotic can render several others ineffective. medrxiv.org Conversely, some microorganisms resistant to other classes of drugs like penicillins, cephalosporins, and macrolides may remain susceptible to ciprofloxacin, indicating that cross-resistance is not always reciprocal and depends on the specific mechanism involved. hres.ca

| Antibiotic Class 1 | Antibiotic Class 2 | Bacterium | Potential Mechanism |

| Fluoroquinolones (Ciprofloxacin) | Aminoglycosides (Gentamicin) | E. coli, A. calcoaceticus | Broad-spectrum efflux pumps (e.g., RND family), Co-resistance genes on plasmids. medrxiv.orgnih.gov |

| Fluoroquinolones (Ciprofloxacin) | Cephalosporins (Cefotaxime) | A. calcoaceticus | Broad-spectrum efflux pumps. nih.gov |

| Fluoroquinolones (Ciprofloxacin) | Sulfonamides (Trimethoprim-sulfamethoxazole) | E. coli, A. calcoaceticus | Broad-spectrum efflux pumps, Co-resistance genes on plasmids. medrxiv.orgnih.gov |

| Fluoroquinolones (Ciprofloxacin) | Tetracyclines (Minocycline) | A. calcoaceticus | Broad-spectrum efflux pumps. nih.gov |

Advanced Analytical Methodologies for Cadrofloxacin Hydrochloride Research

Chromatographic Techniques for Quantification in Research Samples

Chromatography is a cornerstone for the separation and quantification of ciprofloxacin (B1669076) hydrochloride, offering high specificity and sensitivity. High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry are the most prevalent approaches.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the determination of ciprofloxacin hydrochloride. rjptonline.org These methods are valued for their ability to separate the target compound from impurities and other matrix components. rjptonline.orgscilit.com The separation is typically achieved on a C18 column, with various mobile phase compositions tailored to optimize the chromatographic resolution. rjptonline.orgnih.gov Detection is commonly performed using a UV detector, with the wavelength set at or near the compound's maximum absorbance, typically around 277 nm or 278 nm. rjptonline.orgscirp.org The flow rate is generally maintained around 1.0 mL/min. scispace.comnih.gov The simplicity, accuracy, and cost-effectiveness of HPLC make it suitable for routine quality control analysis and stability studies in pharmaceutical industries. rjptonline.orgscilit.com

Table 1: Examples of HPLC Method Parameters for Ciprofloxacin Hydrochloride Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Source |

|---|---|---|---|---|

| Column | Inertsil C18 (250 x 4.0 mm, 5 µm) | Inertsil C18 (250 x 4.6 mm, 5 µm) | ACE® 5 C18 (250 x 4.6 mm, 5 µm) | rjptonline.org |

| Mobile Phase | 0.15% Orthophosphoric acid (pH 3.0 with triethylamine) and Acetonitrile (Gradient) | Phosphate buffer (pH 6.8) and Acetonitrile (82:18 v/v) | Phosphate buffer (pH 2.7) and Acetonitrile (77:23, v/v) | rjptonline.orgscispace.com |

| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min | rjptonline.orgscispace.com |

| Detection Wavelength | 278 nm | 316 nm | 277 nm | rjptonline.orgscispace.com |

| Column Temperature | 35°C | Room Temperature | Not Specified | rjptonline.orgscispace.com |

| Injection Volume | 10.0 µL | Not Specified | Not Specified | rjptonline.org |

For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). This powerful technique is particularly useful for analyzing ciprofloxacin in complex biological matrices. usda.govnih.gov The method involves separating the compound with HPLC, followed by ionization, typically using electrospray ionization (ESI), and detection by a mass spectrometer. usda.govnih.gov The MS/MS system is often operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a particular precursor ion to product ion transition. For ciprofloxacin, a common transition monitored is m/z 332.2 → 314.2. nih.govjapsonline.com This approach allows for very low limits of detection and quantification, making it suitable for pharmacokinetic studies. japsonline.com

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are fundamental for both the structural characterization and quantitative determination of ciprofloxacin hydrochloride.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of ciprofloxacin hydrochloride in bulk and pharmaceutical dosage forms. biomedres.usorapuh.org The method is based on the principle that the drug absorbs UV radiation at a specific wavelength. The wavelength of maximum absorption (λmax) for ciprofloxacin hydrochloride is consistently reported to be around 276-277 nm in acidic solutions like 0.1M hydrochloric acid. biomedres.usorapuh.org The absorbance measured at this wavelength is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law within a specific concentration range. orapuh.org This technique is widely used for routine quality control due to its simplicity and accessibility. mdpi.comjaper.in

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for the identification and structural characterization of ciprofloxacin hydrochloride. mdpi.comjetir.org The FT-IR spectrum provides a unique "fingerprint" of the molecule by showing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of its functional groups. rjptonline.org Key characteristic absorption bands for ciprofloxacin include those for the carbonyl (C=O) stretching of the carboxylic acid and ketone groups (around 1700-1750 cm⁻¹ and 1600-1650 cm⁻¹), C-H stretching of the cyclopropyl (B3062369) group (around 2900 cm⁻¹), and the stretching vibration of the hydroxyl (O-H) group (around 3500-3450 cm⁻¹). biomedres.usresearchgate.net While primarily a qualitative technique for confirming the identity of the compound, FT-IR can also be adapted for quantitative analysis. rjptonline.orgnih.gov

Method Validation Parameters in Preclinical Research

To ensure the reliability of analytical data in research, the methods used must be thoroughly validated. Validation demonstrates that an analytical procedure is suitable for its intended purpose. Key parameters are assessed according to guidelines from bodies like the International Conference on Harmonisation (ICH). scirp.orgjaper.in

Linearity: This parameter confirms that the method's response is directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression equation and a high correlation coefficient (R²), often expected to be ≥ 0.999. scirp.orgorapuh.org

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of standard is added to a sample and the percentage recovered is calculated. Acceptable recovery is generally within 98.0% to 102.0%. scilit.comscirp.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD), with values under 2% often considered acceptable. scirp.orgorapuh.org

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. scirp.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.govorapuh.org

Table 2: Summary of Validation Parameters for Ciprofloxacin Hydrochloride Analytical Methods

| Parameter | HPLC Method | UV-Vis Method | Source |

|---|---|---|---|

| Linearity Range | 50% to 150% of working concentration | 2.5 - 15 µg/mL | scirp.orgorapuh.org |

| Correlation Coefficient (R²) | > 0.999 | 0.999 | scirp.orgorapuh.org |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.10% - 100.83% | scirp.orgorapuh.org |

| Precision (% RSD) | < 2.0% | < 2.0% | scirp.orgorapuh.org |

| LOD | 0.11 µg/mL | 0.4385 µg/mL | nih.govorapuh.org |

| LOQ | 0.35 µg/mL | 1.4617 µg/mL | nih.govorapuh.org |

Accuracy and Precision Assessment

The reliability of any analytical method hinges on its accuracy and precision. In the analysis of Cadrofloxacin (B129323) hydrochloride in biological samples, these parameters have been established through rigorous validation processes. Accuracy, defined as the closeness of a measured value to a standard or known value, is often expressed as relative error (RE). Precision, which measures the degree of agreement among a series of individual measurements, is typically reported as the coefficient of variation (CV) or relative standard deviation (RSD).

Validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Cadrofloxacin hydrochloride in plasma demonstrated specific levels of accuracy and precision. The intra-run accuracy, assessed within a single analytical run, and inter-run accuracy, evaluated across different runs, were found to be within acceptable limits for bioanalytical method validation. patsnap.com Similarly, intra-run and inter-run precision were determined to ensure the method's reproducibility. patsnap.com

| Parameter | Measurement | Value (%) |

|---|---|---|

| Accuracy (Relative Error) | Intra-run | 4.4 to 10.0 |

| Inter-run | -1.2 to 4.0 | |

| Precision (CV) | Intra-run | 2.0 to 9.4 |

| Inter-run | 6.6 to 11.5 |

Linearity and Range Determination

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

For this compound, different analytical methods have established distinct linear ranges. An LC-MS/MS assay developed for plasma samples demonstrated a broad linear range from 50.0 to 8000 ng/mL. patsnap.com Another validated method established linearity over a concentration range of 0.5 to 100 ng/mL, achieving a high correlation coefficient (r) of 0.9996, indicating a strong linear relationship. allfordrugs.com

| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r) | Source |

|---|---|---|---|---|

| LC-MS/MS | Plasma | 50.0–8000 ng/mL | Not Specified | patsnap.com |

| Not Specified | Not Specified | 0.5–100 ng/mL | 0.9996 | allfordrugs.com |

Limit of Detection and Quantification

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

For a validated analytical method for this compound, the lower limit of quantification (LLOQ) was established at 0.5 ng/mL, indicating the method's high sensitivity. allfordrugs.com Specific data regarding the Limit of Detection (LOD) for this compound is not detailed in the reviewed literature.

Stability of Analytes in Biological Matrices for Research Purposes

The stability of an analyte in a biological matrix (e.g., plasma, urine) is a critical parameter in bioanalytical method validation. It ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis due to degradation or other processes.

Detailed research findings and data tables concerning the stability of this compound in various biological matrices under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) are not publicly available in the reviewed scientific literature.

Application in Preclinical Pharmacokinetic and Pharmacodynamic Studies

Preclinical studies are fundamental in early-stage drug development to understand a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profile. This compound has been the subject of such investigations.

One key area of preclinical research for new drug candidates is the assessment of potential drug-drug interactions, often mediated by cytochrome P450 (CYP) enzymes. A preclinical study in male rats investigated the effect of 14-day administration of Cadrofloxacin on various CYP isoforms. patsnap.com The study utilized a "cocktail" of six probe substrates to evaluate the activity of CYP3A, 2D6, 2C19, 1A2, 2E1, and 2C9. patsnap.com The results indicated that repeated administration of this compound can induce the expression and activity of hepatic CYP2E1 in rats. patsnap.com This finding suggests a potential for drug-drug interactions if this compound were to be co-administered with other drugs metabolized by the CYP2E1 enzyme. patsnap.com Further in vitro studies using human liver microsomes showed that Cadrofloxacin had little to no inhibitory effect on the activity of CYP1A2 or CYP2C9. patsnap.com

It is noted that the clinical development of this compound was ultimately discontinued. allfordrugs.comnewdrugapprovals.orgnewdrugapprovals.org

Environmental Dynamics and Ecopharmacological Implications of Fluoroquinolones

Sources and Presence of Fluoroquinolones in Aquatic Environments

The primary route of Ciprofloxacin (B1669076) hydrochloride into aquatic environments is through the excretion of the unmetabolized drug by humans and animals. researchgate.net Due to its structural stability, Ciprofloxacin is not completely metabolized in the body, leading to the release of active residues into sewage systems. nih.gov Consequently, municipal wastewater, particularly hospital effluents, represents a significant point source of Ciprofloxacin contamination in aquatic ecosystems. wu.ac.thfrontiersin.org

Global surveillance has confirmed the presence of Ciprofloxacin in a range of water matrices, including surface water, groundwater, and treated wastewater effluents. researchgate.net Concentrations can vary widely, from nanograms per liter (ng/L) to micrograms per liter (µg/L). For instance, in a global survey, 58% of municipal effluents exceeded the predicted no-effect concentration (PNEC) for antibiotic resistance development (100 ng/L). researchgate.net In some cases, particularly in hospital sewage discharge, concentrations as high as 1,830,400 ng/L have been recorded. researchgate.net The extensive use of Ciprofloxacin in aquaculture and livestock farming also contributes to its direct release and runoff into adjacent water bodies. su.se

Table 1: Environmental Concentrations of Ciprofloxacin

| Environmental Compartment | Concentration Range | Reference |

|---|---|---|

| Municipal Wastewater Effluent | 15 ng/L - 31 mg/L | nih.gov |

| Hospital Sewage Discharge | up to 1,830,400 ng/L | researchgate.net |

| Surface Water | ng/L to µg/L | researchgate.net |

Environmental Fate and Degradation Pathways

The fate of Ciprofloxacin hydrochloride in the environment is governed by a combination of biotic and abiotic processes, including biodegradation, photolysis, and its behavior within wastewater treatment plants.

Ciprofloxacin is generally considered to be recalcitrant to biodegradation. researchgate.net However, several studies have demonstrated that certain microorganisms possess the capability to degrade this antibiotic under specific conditions. Bacterial strains isolated from pharmaceutical wastewater and sludge, such as Stutzerimonas stutzeri and Exiguobacterium indicum, have shown potential in degrading Ciprofloxacin. researchgate.net In one study, these strains achieved 51-77% and 60-68% degradation, respectively, over 10 days in a co-metabolism setup. researchgate.net Similarly, Escherichia coli and Enterococcus faecium isolated from wastewater and sludge have demonstrated the ability to degrade Ciprofloxacin, with removal rates reaching up to 90-100% under optimal laboratory conditions. mdpi.com

The efficiency of biodegradation is influenced by several factors, including the concentration of the antibiotic, temperature, pH, and the density of the microbial inoculum. mdpi.com For example, the optimal pH for Ciprofloxacin degradation by several bacterial strains is around 6.5. mdpi.com Enriched nitrifying sludge has also been shown to effectively remove Ciprofloxacin, with removal efficiencies reaching over 81% in the presence of ammonium. iwaponline.com

Table 2: Biodegradation of Ciprofloxacin by Different Bacterial Strains

| Bacterial Strain | Degradation Efficiency | Incubation Time | Reference |

|---|---|---|---|

| Stutzerimonas stutzeri R2 | 51-77% | 10 days | researchgate.net |

| Exiguobacterium indicum R4 | 60-68% | 10 days | researchgate.net |

| Escherichia coli | 90% | 18 days | mdpi.com |

| Enterococcus faecium | 100% | 18 days | mdpi.com |

Photodegradation is a significant abiotic pathway for the removal of Ciprofloxacin from aquatic environments. ijcmas.comresearchgate.net The molecule is susceptible to degradation upon exposure to sunlight and artificial UV radiation. ijcmas.comnih.gov The rate of photolysis is influenced by factors such as light intensity, pH, and the presence of other substances in the water. researchgate.net

The photodegradation of Ciprofloxacin leads to the formation of several transformation products. nih.gov The specific products formed can vary depending on the pH of the water, as different dissociation species of Ciprofloxacin exhibit distinct photolytic pathways. researchgate.net Common degradation pathways include the cleavage of the piperazine (B1678402) ring and defluorination. researchgate.net For instance, under UV irradiation, Ciprofloxacin has been shown to degrade into products such as 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. nih.gov While photolysis can reduce the concentration of the parent compound, the resulting photoproducts may retain some level of biological activity, although studies suggest it is significantly lower than the parent compound. illinois.edu